BenchChemオンラインストアへようこそ!

Naltrindole isothiocyanate hydrochloride

Opioid receptor pharmacology receptor autoradiography covalent ligand binding

Naltrindole isothiocyanate hydrochloride (5'-NTII) is a nonequilibrium, irreversible antagonist of the delta opioid receptor (DOR) belonging to the morphinan class of opioid ligands. It is synthesized via derivatization of naltrindole (NTI) with an electrophilic isothiocyanate (-NCS) group at the 5'-position of the indole ring system, which confers the capacity for covalent alkylation of nucleophilic receptor residues upon binding.

Molecular Formula C27H25N3O3S
Molecular Weight 471.6 g/mol
Cat. No. B13440171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNaltrindole isothiocyanate hydrochloride
Molecular FormulaC27H25N3O3S
Molecular Weight471.6 g/mol
Structural Identifiers
SMILESC1CC1CN2CCC34C5C6=C(CC3(C2CC7=C4C(=C(C=C7)O)O5)O)C8=C(N6)C(=CC=C8)N=C=S
InChIInChI=1S/C27H25N3O3S/c31-19-7-6-15-10-20-27(32)11-17-16-2-1-3-18(28-13-34)22(16)29-23(17)25-26(27,21(15)24(19)33-25)8-9-30(20)12-14-4-5-14/h1-3,6-7,14,20,25,29,31-32H,4-5,8-12H2/t20-,25+,26+,27-/m1/s1
InChIKeySTOXPPZNSYPOHZ-BQRPEJFJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Naltrindole Isothiocyanate Hydrochloride: A Nonequilibrium Delta Opioid Receptor Antagonist for Subtype-Discriminating Research


Naltrindole isothiocyanate hydrochloride (5'-NTII) is a nonequilibrium, irreversible antagonist of the delta opioid receptor (DOR) belonging to the morphinan class of opioid ligands. It is synthesized via derivatization of naltrindole (NTI) with an electrophilic isothiocyanate (-NCS) group at the 5'-position of the indole ring system, which confers the capacity for covalent alkylation of nucleophilic receptor residues upon binding [1]. The compound is supplied as the hydrochloride salt (CAS 126876-64-0; molecular formula C₂₇H₂₅N₃O₃S·HCl) with a molecular weight of approximately 508.03 g/mol [2]. Its defining characteristic—irreversible receptor occupancy—fundamentally distinguishes it from reversible antagonists like the parent compound NTI, enabling unique experimental protocols that require sustained, wash-resistant receptor blockade for the delineation of delta receptor subtype pharmacology.

Why Naltrindole Isothiocyanate Hydrochloride Cannot Be Interchanged with Reversible Delta Antagonists


The substitution of Naltrindole isothiocyanate hydrochloride (5'-NTII) with reversible delta opioid receptor antagonists, including its parent compound naltrindole (NTI) or NTI hydrochloride, is scientifically invalid for any protocol that requires irreversible or sustained delta receptor blockade. While reversible antagonists bind to the orthosteric site of the delta opioid receptor in a concentration-dependent, competitive equilibrium, 5'-NTII forms a covalent bond with the receptor, rendering the inhibition persistent and resistant to washout procedures [1]. This irreversible mechanism is not merely an extension of NTI's pharmacology but a qualitative shift in the compound's experimental utility: wash-resistant binding enables ex vivo autoradiographic mapping of receptor occupancy [2], and the prolonged in vivo half-life of receptor inactivation (exceeding 24-48 hours following a single intracerebroventricular dose) [3] allows for experimental designs that are unachievable with reversible ligands. Furthermore, 5'-NTII exhibits a distinct pharmacological fingerprint—selectively antagonizing the actions of putative delta-2 opioid receptor agonists while sparing delta-1-mediated antinociception [1]—a discrimination that is not observed with the parent compound NTI and cannot be replicated by generic substitution.

Quantitative Differentiation: Naltrindole Isothiocyanate Hydrochloride vs. Reversible Delta Antagonists and Nonselective Irreversible Ligands


Irreversible Covalent Binding and Wash-Resistant Delta-2 Receptor Occupancy

Naltrindole isothiocyanate hydrochloride (5'-NTII) produces wash-resistant inhibition of radioligand binding to delta opioid receptors, confirming its irreversible covalent alkylation of the receptor, a property absent in its reversible parent compound naltrindole (NTI). Quantitative in vitro autoradiography following intra-nucleus accumbens injection in rats demonstrates that 5'-NTII (0.05-2.5 nmol) preferentially decreases binding of the putative delta-2 agonist [³H]deltorphin II to a greater extent than binding of the delta-1 agonist [³H]DPDPE or the mu agonist [³H]DAMGO [1]. In contrast, the nonselective irreversible alkylating antagonist β-chlornaltrexamine (β-CNA) produces nonselective inhibition across all delta radioligands and greater inhibition of mu (Oprm1) relative to delta (Oprd1) binding [2].

Opioid receptor pharmacology receptor autoradiography covalent ligand binding delta receptor subtypes

Selective In Vivo Antagonism of Delta-2 Agonist-Induced Antinociception

In mouse antinociception assays, Naltrindole 5'-isothiocyanate (5'-NTII) exhibits a unique pharmacological selectivity profile that distinguishes it from its parent compound naltrindole (NTI) and other delta antagonists. Following intracerebroventricular (i.c.v.) pretreatment, 5'-NTII produces a 52-fold increase in the ED₅₀ for the agonist [D-Ser²,D-Leu⁵]enkephalin-Thr⁶ (DSLET), indicating potent antagonism, while causing no increase whatsoever in the ED₅₀ for the agonist [D-Pen²,D-Pen⁵]enkephalin (DPDPE) [1]. This stark differential antagonism—52-fold shift for DSLET versus no shift for DPDPE—demonstrates that 5'-NTII selectively targets a pharmacologically defined delta-2 receptor subtype. In contrast, the parent compound NTI does not exhibit this marked discrimination between DSLET and DPDPE antinociception [2].

In vivo pharmacology antinociception delta receptor subtypes DSLET DPDPE

Prolonged Duration of Delta Receptor Blockade In Vivo

The irreversible covalent binding mechanism of Naltrindole isothiocyanate hydrochloride (5'-NTII) translates into a uniquely prolonged duration of delta receptor blockade in vivo, a characteristic that cannot be achieved with reversible delta antagonists. In mouse antinociception studies, a single i.c.v. pretreatment with 5'-NTII produces significant antagonism of the antinociceptive effects of the delta-2 agonist [D-Ala²]deltorphin II for a period extending from 8 hours to 48 hours post-administration [1]. Crucially, this same pretreatment—across time points ranging from 10 minutes to 24 hours—completely fails to antagonize the antinociceptive effects of the delta-1 agonist DPDPE [2]. This extended, subtype-selective in vivo blockade provides a sustained pharmacological tool for chronic experimental designs that is not replicable with reversible antagonists such as NTI, which possess a comparatively short duration of action governed by pharmacokinetic clearance.

In vivo receptor occupancy irreversible antagonism duration of action deltorphin II DPDPE

Dissociation of Mu Agonist-Induced Antinociception and Respiratory Depression

Intravenous administration of Naltrindole isothiocyanate hydrochloride (5'-NTII) produces a pharmacological dissociation between antinociception and respiratory depression that is not observed with its reversible parent compound NTI. In male Wistar rats, a dose of 10 mg/kg i.v. 5'-NTII effectively diminishes sufentanil-induced respiratory depression (hypercapnia and hypoxia) while leaving the antinociceptive effect of sufentanil intact [1]. In direct contrast, the same 10 mg/kg i.v. dose of the reversible antagonist NTI antagonizes both the antinociception and the respiratory depression produced by sufentanil [2]. This functional dissociation achieved with 5'-NTII indicates that mu-opioid agonist-induced respiratory depression and antinociception are differentially regulated by delta opioid receptor subtypes, a distinction that is obscured when using the reversible, non-subtype-discriminating antagonist NTI.

Opioid safety pharmacology respiratory depression antinociception sufentanil delta-mu interactions

Prevention of Morphine Tolerance and Dependence via Delta-2 Receptor Blockade

Multiple administration of Naltrindole isothiocyanate hydrochloride (5'-NTII) substantially inhibits the development of both tolerance and physical dependence to morphine in mice, an effect that is comparable to that achieved with the reversible delta antagonist NTI but with a critical mechanistic distinction related to delta-2 receptor subtype specificity. In the chronic model, mice implanted with morphine pellets (75 mg free base) for 3 days exhibit a 19-fold increase in the ED₅₀ for morphine sulfate and a 40-fold decrease in the naloxone dose required to precipitate withdrawal jumping compared to acutely dependent mice [1]. Pretreatment with multiple administrations of either 5'-NTII or NTI before and during morphine pellet implantation substantially inhibits the development of both tolerance and dependence [2]. While both compounds are effective, the irreversible nature of 5'-NTII and its demonstrated delta-2 selectivity [3] provide a more precise mechanistic probe for delineating the specific delta receptor subtype contributions to the development of morphine dependence.

Opioid dependence morphine tolerance withdrawal addiction research

Receptor Binding Affinity and Selectivity Profile

Naltrindole isothiocyanate hydrochloride (5'-NTII) maintains high-affinity binding to the delta opioid receptor, with a reported dissociation constant (Kd) of 61 nM in competition binding assays using CHO-K1 cell membranes expressing the rat delta opioid receptor [1]. While this affinity is lower than that of the parent compound naltrindole hydrochloride, which exhibits a Ki of 0.02 nM for the delta receptor [2], the covalent binding mechanism of 5'-NTII renders such equilibrium affinity comparisons less relevant for its ultimate pharmacological utility. More critically, all regioisomeric isothiocyanate derivatives of naltrindole, including the 5'-substituted compound, maintain delta-selectivity over mu and kappa opioid receptors when tested in smooth muscle preparations [3]. The rank-order potency and selectivity of 5'-NTII for antagonizing delta-2 versus delta-1 agonist effects in vivo does not parallel its in vitro binding data, underscoring the functional discrimination that is the compound's primary differentiator [4].

Radioligand binding receptor affinity delta opioid receptor Kd Ki

Primary Research Applications of Naltrindole Isothiocyanate Hydrochloride Based on Differentiated Evidence


Ex Vivo Autoradiographic Mapping of Delta Opioid Receptor Subtype Distribution

The irreversible, wash-resistant binding of 5'-NTII enables ex vivo quantitative autoradiography for anatomical mapping of delta receptor subtypes in brain tissue. Following in vivo administration (0.05-2.5 nmol into specific brain regions), the covalent alkylation of receptors persists through tissue processing and washing steps, allowing precise localization of [³H]deltorphin II-preferring binding sites (putative delta-2 receptors) that are differentiated from [³H]DPDPE-preferring sites (putative delta-1 receptors) [1]. For optimal site-directed selectivity, doses of 0.5 nmol or lower are recommended to minimize diffusion beyond the target nucleus [2]. This application is unique to irreversible antagonists and cannot be performed with reversible ligands such as NTI, which would dissociate during tissue processing [3].

Chronic In Vivo Studies Requiring Sustained Delta-2 Receptor Blockade

The prolonged duration of delta-2 receptor antagonism (8-48 hours following a single i.c.v. dose) [1] makes 5'-NTII the ligand of choice for chronic experimental designs that require sustained receptor inactivation without the need for continuous drug delivery or repeated dosing. This property is particularly valuable for studies of morphine tolerance and dependence development, where multiple administrations of 5'-NTII over the course of pellet implantation (3 days) substantially inhibit the emergence of both tolerance (19-fold ED₅₀ increase) and physical dependence (40-fold decrease in naloxone ED₅₀ for withdrawal precipitation) [2]. The irreversible nature of receptor blockade eliminates confounding variables associated with fluctuating receptor occupancy that occur with reversible antagonists [3].

Dissection of Delta-2 vs. Delta-1 Receptor Contributions to Physiological and Pharmacological Responses

The functional selectivity of 5'-NTII for antagonizing delta-2 agonist-mediated effects (52-fold ED₅₀ increase for DSLET antinociception) while sparing delta-1 agonist-mediated responses (no ED₅₀ increase for DPDPE) [1] provides a critical tool for discriminating between delta receptor subtype contributions in vivo. This differential pharmacology is essential for studies examining the specific role of delta-2 receptors in processes such as mu-opioid-induced respiratory depression (which is diminished by 5'-NTII without affecting antinociception at 10 mg/kg i.v.) [2], alcohol and saccharin intake modulation, and the reinforcing effects of heroin (which are attenuated by 5'-NTII at doses that spare antinociception) [3]. No reversible delta antagonist provides this level of functional subtype discrimination.

Mechanistic Studies of Opioid Dependence and Withdrawal Involving Delta Receptor Subtypes

5'-NTII serves as a precise pharmacological probe for dissecting the specific contribution of delta-2 opioid receptors to the development and expression of opioid dependence. In mouse models, pretreatment with 5'-NTII before and during chronic morphine exposure substantially suppresses the development of both tolerance and physical dependence [1]. Furthermore, studies have demonstrated that 5'-NTII can attenuate the reinforcing effects of heroin at doses that do not affect its antinociceptive actions [2], suggesting a potential role for delta-2 antagonists in reducing opioid abuse liability without compromising analgesic efficacy. The irreversible mechanism allows researchers to establish sustained delta-2 receptor inactivation throughout the entire dependence induction period, eliminating the pharmacokinetic variability inherent to reversible antagonist dosing schedules [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Naltrindole isothiocyanate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.